Coenzyme A Sodium Salt vs. Free Acid: Quantified Stability Advantage for Long-Term Storage
The free acid form of coenzyme A is detectably unstable, exhibiting approximately 5% degradation after 6 months when stored at −20°C [1]. In contrast, CoA sodium salt formulations from reputable vendors are specified with shelf stability of ≥4 years under proper storage conditions (−20°C), and enzymatic activity by phosphotransacetylase assay confirms approximately 95% CoA-SH content . This represents a class-level stability advantage of salt forms over the free acid.
| Evidence Dimension | Long-term storage stability (degradation rate) |
|---|---|
| Target Compound Data | Coenzyme A sodium salt: ≥4 years shelf stability at −20°C; enzymatic assay shows ~95% CoA-SH content |
| Comparator Or Baseline | Coenzyme A free acid: ~5% degradation after 6 months at −20°C; near complete degradation after 1 month at 37°C [1] |
| Quantified Difference | Free acid exhibits measurable degradation within 6 months; sodium salt maintains >95% activity for ≥4 years (class-level inference, head-to-head data not located in search) |
| Conditions | Storage at −20°C (free acid and sodium salt); 37°C accelerated degradation for free acid |
Why This Matters
Procurement of free acid CoA introduces quantifiable stability risk for long-term assay reproducibility compared to the sodium salt form.
- [1] Baysection.com. Coenzyme A Chemistry. Free acid stability: ~5% degradation at −20°C over 6 months; near complete degradation at 37°C over 1 month. View Source
